methanone CAS No. 113823-52-2](/img/structure/B14289776.png)
[4-(Benzenesulfonyl)phenyl](4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It consists of a benzenesulfonyl group attached to a phenyl ring, which is further connected to a chlorophenyl methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)phenylmethanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-(benzenesulfonyl)phenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-(Benzenesulfonyl)phenylmethanone.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzenesulfonyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(Benzenesulfonyl)phenylmethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzenesulfonyl)phenylmethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzenesulfonyl)phenylmethanone
- 4-(Benzenesulfonyl)phenylmethanone
- 4-(Benzenesulfonyl)phenylmethanone
Uniqueness
4-(Benzenesulfonyl)phenylmethanone is unique due to the presence of both benzenesulfonyl and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
113823-52-2 |
|---|---|
Formule moléculaire |
C19H13ClO3S |
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
[4-(benzenesulfonyl)phenyl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C19H13ClO3S/c20-16-10-6-14(7-11-16)19(21)15-8-12-18(13-9-15)24(22,23)17-4-2-1-3-5-17/h1-13H |
Clé InChI |
RAELCBAITARMBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


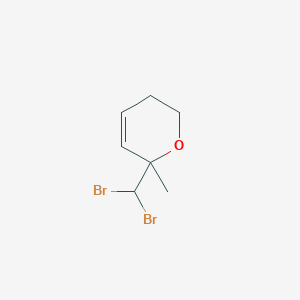
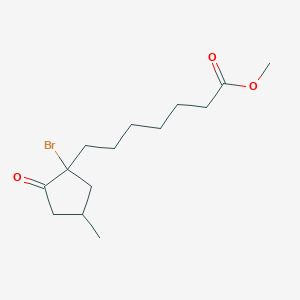
![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)
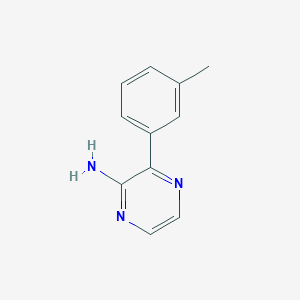

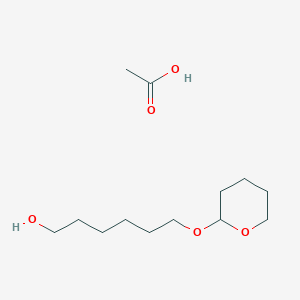
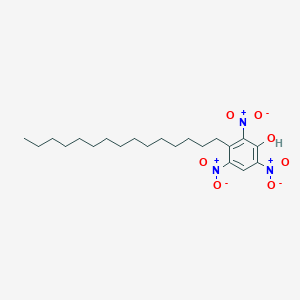
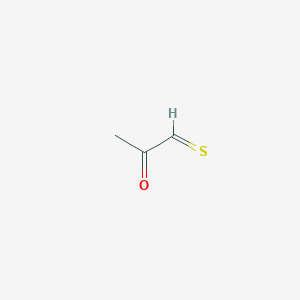
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)

